3-(2-Chloroacetyl)-1-cyclopentylurea
Description
3-(2-Chloroacetyl)-1-cyclopentylurea is a urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a 2-chloroacetyl substituent. Its molecular formula is C₈H₁₂ClN₂O₂, with a molecular weight of 203.65 g/mol.
Properties
Molecular Formula |
C8H13ClN2O2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
2-chloro-N-(cyclopentylcarbamoyl)acetamide |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-8(13)10-6-3-1-2-4-6/h6H,1-5H2,(H2,10,11,12,13) |
InChI Key |
POCNULDGRRYBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-cyclohexylurea
Molecular Formula : C₁₃H₁₈ClN₂O
Molecular Weight : 253.75 g/mol
Key Features :
Comparison :
- Steric and Lipophilic Effects : The cyclohexyl group introduces greater steric bulk and lipophilicity compared to the cyclopentyl group in the target compound. This may enhance membrane permeability but reduce solubility in polar solvents.
3-Acetyl-1-(3-chlorophenyl)thiourea
Molecular Formula : C₉H₈ClN₃OS
Molecular Weight : 241.70 g/mol
Key Features :
Comparison :
- Reactivity : The acetyl group is less electrophilic than chloroacetyl, making 3-(2-Chloroacetyl)-1-cyclopentylurea more reactive in alkylation or cyclization reactions.
Heterocyclic Derivatives from Pyrazole Synthons
Relevant Compounds: 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone and 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile . Key Features:
- Derived from chloroacetyl intermediates.
- Demonstrated antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases.
Comparison :
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Antitumor Potential: The chloroacetyl group in this compound is structurally analogous to intermediates used in active pyrazole derivatives . Testing its cytotoxicity could uncover novel therapeutic candidates.
- Synthetic Utility : Its reactivity may enable synthesis of fused heterocycles (e.g., thiophenes or thiazoles), similar to ’s methodology.
- Physicochemical Properties : The cyclopentyl group likely offers a balance between lipophilicity and solubility compared to cyclohexyl or phenyl analogs, warranting solubility and logP studies.
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